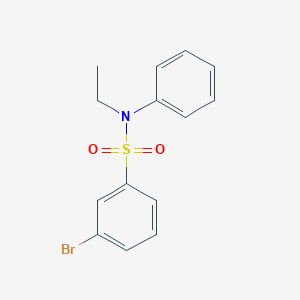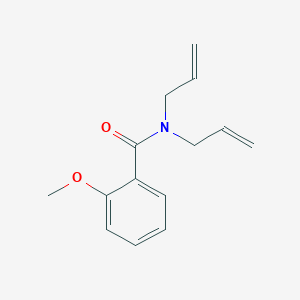![molecular formula C15H18F3NO4S B261815 Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.4 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate is not fully understood. However, it is believed that Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate acts as a nucleophile, reacting with electrophilic species to form covalent adducts. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been shown to react with a variety of electrophilic species, including aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and proteases. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has also been shown to have antifungal and antibacterial activity. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been investigated for its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate in lab experiments is its high yield of synthesis. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate is also relatively stable and can be stored for long periods of time without degradation. However, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be difficult to handle due to its sensitivity to moisture and air. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for research on Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate. One area of interest is the development of new methods for the synthesis of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate and related compounds. Another area of interest is the investigation of Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate as a potential inhibitor of other enzymes and as a ligand for metal complexes. Finally, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate could be investigated for its potential use in drug discovery and development.
Méthodes De Synthèse
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of piperidine with 3-(trifluoromethyl)benzenesulfonyl chloride and ethyl chloroformate. This reaction produces Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate as a white crystalline powder with a yield of 70-80%. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including peptides and heterocycles. Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has also been used as a protecting group in organic synthesis. In addition, Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate has been investigated as a potential inhibitor of enzymes and as a ligand for metal complexes.
Propriétés
Nom du produit |
Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C15H18F3NO4S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H18F3NO4S/c1-2-23-14(20)11-5-4-8-19(10-11)24(21,22)13-7-3-6-12(9-13)15(16,17)18/h3,6-7,9,11H,2,4-5,8,10H2,1H3 |
Clé InChI |
OALDXPHCUCRHNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)





![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)


